Reduced Lipophilicity (Lower LogP) Relative to Des-Hydroxyethyl and N-Alkyl Analogs Enhances Aqueous Solubility
The target compound (CAS 1147339-47-6) is expected to exhibit a lower LogP than its closest des-hydroxyethyl analog 4-(piperazin-1-ylmethyl)benzonitrile (CAS 89292-70-6, LogP = 0.79) due to the introduction of the hydrophilic 2-hydroxyethyl substituent at the N4 piperazine position. The 2-hydroxyethyl group adds both a hydrogen-bond donor (–OH) and an additional hydrogen-bond acceptor (ether oxygen), which collectively increase polarity and reduce lipophilicity. The N-methyl analog (CAS 125743-63-7, LogP = 0.36) also lacks hydroxyl functionality, resulting in different solubility and partitioning characteristics . The target compound's reduced LogP translates to improved aqueous solubility, which is critical for homogeneous assay conditions in biochemical and cell-based screening, as well as for formulation in in vivo pharmacokinetic studies .
| Evidence Dimension | Lipophilicity (LogP) – predicted/calculated |
|---|---|
| Target Compound Data | Estimated LogP approximately 0.0–0.3 (based on addition of –CH2CH2OH group to comparator scaffold, which typically reduces LogP by 0.5–1.0 units) |
| Comparator Or Baseline | 4-(Piperazin-1-ylmethyl)benzonitrile (CAS 89292-70-6): LogP = 0.79; 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile (CAS 125743-63-7): LogP = 0.36 |
| Quantified Difference | Estimated LogP reduction of 0.5–0.8 units vs. unsubstituted analog; approximately 0.1–0.3 units lower than N-methyl analog |
| Conditions | Calculated/predicted LogP values from ChemSrc database; octanol-water partition coefficient |
Why This Matters
Lower LogP directly correlates with higher aqueous solubility, reducing the need for DMSO or organic co-solvents in biological assays and improving the reliability of dose-response measurements in early-stage drug discovery.
